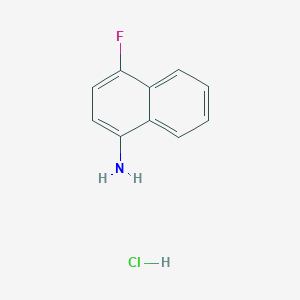

![molecular formula C10H6N2OS B2492953 [1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione CAS No. 62208-70-2](/img/structure/B2492953.png)

[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

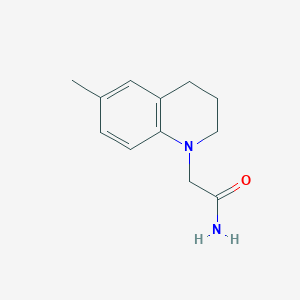

[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione is a useful research compound. Its molecular formula is C10H6N2OS and its molecular weight is 202.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivity and Pharmaceutical Syntheses

Benzofuro[3,2-d]pyrimidine derivatives are significant in pharmaceutical chemistry, showing a wide range of bioactivities. These compounds are crucial in synthesizing drugs with antibacterial, anti-inflammatory, anticancer properties, and the ability to inhibit platelet aggregation and enhance long-term memory. Their synthesis methods and potential for future applications have been extensively reviewed, underscoring their importance in medicinal chemistry (Xu Wei-ming, 2010).

Synthetic Methodologies

Innovative synthetic methodologies for Benzofuro[3,2-d]pyrimidine derivatives have been developed, demonstrating the versatility of these compounds. For instance, the use of aza-Wittig reactions and subsequent reactions with nitrogen-oxygen-containing nucleophiles or sulfur-containing compounds has been employed to synthesize various derivatives in good yields, showcasing the adaptability of these compounds in synthetic chemistry (Hong-Mei Wang et al., 2019).

Structural Analysis

The structural analysis of Benzofuro[3,2-d]pyrimidine derivatives reveals their conformation and intermolecular interactions, which are essential for understanding their chemical behavior and potential bioactivity. Studies have detailed the molecular structures, showcasing nearly coplanar fused ring systems, and described the nature of intra- and intermolecular interactions stabilizing these molecules. Such detailed structural analyses contribute to the broader knowledge of heterocyclic chemistry and molecular design principles (Yanggen Hu et al., 2007).

Drug Design and Synthesis

Research has also focused on designing and synthesizing Benzofuro[3,2-d]pyrimidine derivatives as potential inhibitors targeting specific biological pathways. For example, derivatives inspired by cercosporamide have been synthesized and evaluated for their ability to inhibit Candida albicans PKC, aiming to restore susceptibility to azole treatments in resistant strains. This illustrates the compound's potential in addressing challenges in antifungal therapy through novel drug design strategies (Viet-Hung Dao et al., 2018).

Mechanism of Action

Target of Action

The primary target of Benzofuro[3,2-d]pyrimidine-4(3H)-thione is Poly ADP ribose polymerase-1 (PARP-1) . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .

Mode of Action

Benzofuro[3,2-d]pyrimidine-4(3H)-thione interacts with its target, PARP-1, by inhibiting its enzyme activity . This inhibition leads to the disruption of DNA repair processes, gene transcription, and cell apoptosis .

Biochemical Pathways

The inhibition of PARP-1 by Benzofuro[3,2-d]pyrimidine-4(3H)-thione affects the DNA repair pathways . It inhibits the repair of DNA single-strand breakage and aggravates DNA double-strand breakage . This disruption of DNA repair processes leads to the promotion of apoptosis in cancer cells .

Result of Action

The result of Benzofuro[3,2-d]pyrimidine-4(3H)-thione’s action is the promotion of apoptosis in cancer cells . By inhibiting PARP-1 activity, it disrupts DNA repair processes, leading to DNA damage and, ultimately, cell death .

Action Environment

The action environment of Benzofuro[3,2-d]pyrimidine-4(3H)-thione is within the cellular environment, specifically within cancer cells where PARP-1 is active

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Benzofuro[3,2-d]pyrimidine-4(3H)-thione has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the activity of Poly ADP ribose polymerase-1 (PARP-1), an enzyme that plays a crucial role in DNA damage repair, gene transcription, and cell apoptosis in cancer cells . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

In cellular processes, Benzofuro[3,2-d]pyrimidine-4(3H)-thione has been observed to have significant effects. It has been reported to inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity . This compound also promotes the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Molecular Mechanism

At the molecular level, Benzofuro[3,2-d]pyrimidine-4(3H)-thione exerts its effects through several mechanisms. It binds to the active site of the PARP-1 enzyme, inhibiting its activity and thereby affecting DNA repair processes . This inhibition of PARP-1 activity leads to the accumulation of DNA damage, which in turn triggers apoptosis, or programmed cell death .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits superior biological activity with IC50 values for exogenous PARP-1 enzyme and SK-OV-3 cells .

Metabolic Pathways

Given its inhibitory effect on PARP-1, it is likely that it impacts pathways related to DNA repair and apoptosis .

Subcellular Localization

Given its interaction with PARP-1, an enzyme that is typically localized in the nucleus, it is plausible that this compound may also be found in this cellular compartment .

Properties

IUPAC Name |

1H-[1]benzofuro[3,2-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5H,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYGQMGDXGLAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=S)N=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2492879.png)

![4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2492884.png)

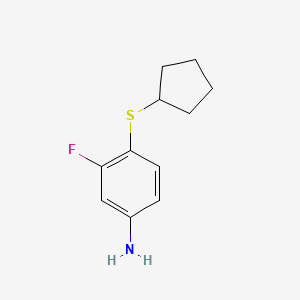

![N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2492886.png)

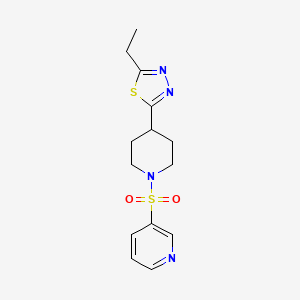

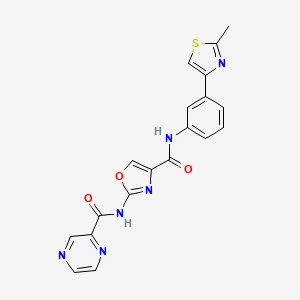

![5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2492887.png)

![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine](/img/structure/B2492888.png)

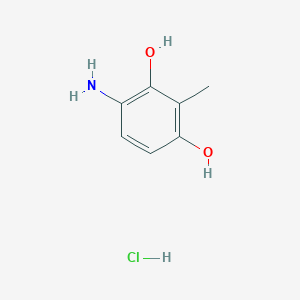

![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)